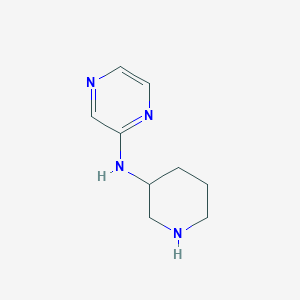
N-(piperidin-3-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-3-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a piperidine ring attached to a pyrazine ring through an amine linkage. This compound is typically a solid, often appearing as white to pale yellow crystalline material. It is stable under normal conditions and has moderate solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)pyrazin-2-amine can be achieved through several methods. One common approach involves the reductive amination of pyrazine-2-carboxaldehyde with piperidine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloropyrazine with piperidine under basic conditions can yield this compound. This reaction often employs bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts and solvents are carefully chosen to ensure the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(piperidin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-(piperidin-3-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(piperidin-3-yl)pyrazin-2-carboxamide: Similar structure but with a carboxamide group attached to the pyrazine ring.
Uniqueness
N-(piperidin-3-yl)pyrazin-2-amine is unique due to its specific combination of piperidine and pyrazine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-piperidin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2,(H,12,13) |
InChI Key |
BRHCEHBEWSIJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















